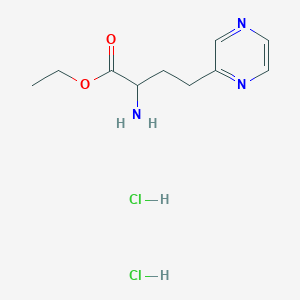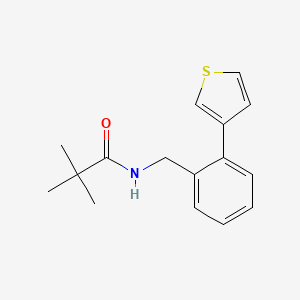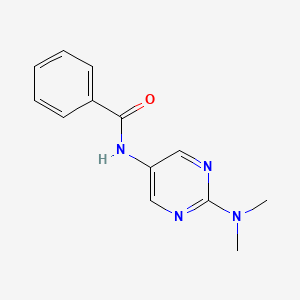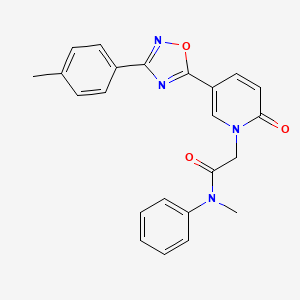![molecular formula C14H17Cl2NO4S B2356237 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide CAS No. 899963-00-9](/img/structure/B2356237.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide is a chemical compound known for its unique structure and versatile applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide typically involves the formation of the spiroketal core followed by the introduction of the sulfonamide group. One common method starts with the condensation of lactones or hydroxy carboxylic acids to form the spiroketal structure. This is followed by the reaction with dichlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The spiroketal core can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The dichlorobenzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug discovery.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The spiroketal core may also interact with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide is unique due to the presence of the dichlorobenzene ring, which enhances its reactivity and potential for diverse applications. The spiroketal core also contributes to its stability and ability to form complex structures .
Propiedades
IUPAC Name |
2,5-dichloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-10-3-4-12(16)13(7-10)22(18,19)17-8-11-9-20-14(21-11)5-1-2-6-14/h3-4,7,11,17H,1-2,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPWAAKZPKRESB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2356159.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)


![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)
![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)
